Propyl anthranilate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGHESHPPSSONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184935 | |
| Record name | Propyl anthranilate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30954-98-4 | |
| Record name | Propyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30954-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl anthranilate | |
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| Record name | NSC13702 | |
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| Record name | Propyl anthranilate | |
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| Record name | Benzoic acid, 2-amino-, propyl ester | |
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| Record name | Propyl anthranilate | |
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Synthetic Methodologies and Reaction Engineering for Propyl Anthranilate
Established Esterification Pathways
The most common method for synthesizing propyl anthranilate is through the esterification of anthranilic acid with propanol (B110389). This approach is well-documented and relies on fundamental principles of organic synthesis.
Fischer Esterification: Acid-Catalyzed Approaches
The general mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. numberanalytics.commdpi.com This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (n-propanol). A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. cerritos.edumasterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product, this compound. numberanalytics.com
The choice of catalyst is critical in Fischer esterification as it directly influences the reaction rate and, consequently, the efficiency of the synthesis. numberanalytics.com Both homogeneous and heterogeneous catalysts are employed.
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts for this reaction. masterorganicchemistry.comgoogle.com They function by protonating the carboxylic acid, thereby activating it for nucleophilic attack. numberanalytics.com However, a significant drawback is the need for at least stoichiometric amounts of the catalyst because the amino group of anthranilic acid forms an ammonium (B1175870) salt, which can complicate product isolation and generate substantial salt waste upon neutralization. google.com Furthermore, the use of sulfuric acid can lead to the formation of dialkyl ether as a byproduct. google.com
Heterogeneous Catalysts: To overcome the challenges associated with homogeneous catalysts, solid acid catalysts have been investigated. These offer advantages such as easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. Ion-exchange resins like Amberlyst-15, Nafion-H, and Indion-130 have demonstrated high efficacy in the esterification of anthranilic acid. ncl.res.inacs.org Studies on the synthesis of methyl anthranilate, a related ester, have shown that catalysts like Amberlyst-15 can be highly effective. acs.org Other solid acids explored include acid-treated clays (B1170129) and heteropolyacids. acs.org
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High catalytic activity, low cost. masterorganicchemistry.com | Difficult to separate, corrosive, potential for side reactions, salt waste generation. google.com |
| Heterogeneous | Amberlyst-15, Indion-130, Nafion-H, Acid-treated clays | Easy separation and recovery, reusability, reduced waste. acs.org | Potentially lower activity than homogeneous catalysts, may require higher temperatures. |
Table 1: Comparison of Catalyst Types for Fischer Esterification of Anthranilic Acid.
Optimization strategies involve screening different catalysts to find the one with the highest activity and selectivity. Catalyst loading, reaction temperature, and molar ratio of reactants are key parameters that need to be fine-tuned to maximize the yield of this compound.
The outcome of a chemical reaction can be governed by either kinetics or thermodynamics. wikipedia.org In a kinetically controlled process, the major product is the one that is formed fastest, as it proceeds via the lowest activation energy pathway. numberanalytics.com In a thermodynamically controlled process, the reaction is allowed to reach equilibrium, and the major product is the most stable one. dalalinstitute.com
For Fischer esterification, which is a reversible equilibrium reaction, the goal is typically to achieve the highest possible conversion to the ester. athabascau.ca This means the reaction conditions are manipulated to favor the thermodynamic product.
Temperature: Increasing the reaction temperature generally increases the rate of both the forward and reverse reactions. Heating the reaction mixture to reflux is a common practice to ensure a reasonable reaction rate. tamu.edu However, the position of the equilibrium itself is also temperature-dependent.
Catalyst: The acid catalyst lowers the activation energy for both the forward and reverse reactions, allowing equilibrium to be reached more quickly, but it does not alter the position of the equilibrium itself. numberanalytics.com Therefore, the catalyst's role is primarily one of kinetic control—speeding up a thermodynamically favorable process.
Reaction Time: Sufficient reaction time must be allowed for the system to approach equilibrium to maximize the yield of the thermodynamic product (the ester). tamu.edu Monitoring the reaction progress over time, for instance by using thin-layer chromatography (TLC), can determine when the reaction has reached completion. tamu.edu
Given the reversible nature of Fischer esterification, Le Châtelier's principle is the guiding concept for maximizing the yield of this compound. tamu.edueuonym.us This can be achieved through two primary strategies:
Use of Excess Reactant: The reaction can be driven towards the product side by using a large molar excess of one of the reactants. tamu.edu Since n-propanol is relatively inexpensive and can also serve as the reaction solvent, it is typically the reactant used in excess. tamu.edu Studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield. For example, in a similar esterification, using a 10-fold excess of alcohol boosted the equilibrium yield to 97%. masterorganicchemistry.com
Removal of Water: Removing water as it is formed is a highly effective method for shifting the equilibrium to favor ester formation. teachnlearnchem.commasterorganicchemistry.com This can be accomplished by several means:
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (like toluene (B28343) or hexane) allows for the continuous removal of water from the reaction mixture.
Dehydrating Agents: Adding a desiccant or dehydrating agent to the reaction mixture can sequester the water produced. Anhydrous magnesium sulfate (B86663) has been used for this purpose, reportedly more than doubling the yield in certain esterifications. dss.go.th The acid catalyst itself, particularly concentrated sulfuric acid, also acts as a powerful dehydrating agent. athabascau.ca
A patent describing the transesterification of methyl anthranilate with n-propanol using potassium carbonate as a catalyst reported a 92% yield of this compound after ten hours of reaction, where the lower-boiling methanol (B129727) byproduct was distilled off to drive the reaction to completion. google.com This highlights the effectiveness of product removal in maximizing yield.
| Strategy | Method | Principle | Example |
| Excess Reactant | Use a large molar excess of n-propanol. | Shifts equilibrium to the right (Le Châtelier's Principle). tamu.edu | A 10:1 ratio of alcohol to acid can increase yield to >95%. masterorganicchemistry.com |
| Water Removal | Use of a Dean-Stark trap or a chemical desiccant. | Shifts equilibrium to the right by removing a product. teachnlearnchem.com | Adding anhydrous MgSO₄ can significantly increase product yield. dss.go.th |
| Byproduct Removal | Distillation of the alcohol byproduct (in transesterification). | Shifts equilibrium by removing a product. | Distilling off methanol in the reaction of methyl anthranilate and propanol. google.com |
Table 2: Strategies for Maximizing this compound Yield.
Alternative Chemical Synthetic Routes
While Fischer esterification is prevalent, other synthetic methods exist for the formation of this compound, often employed under milder conditions or for substrates that are sensitive to strong acids.
Carbodiimide-mediated coupling is a powerful method for forming ester and amide bonds under mild conditions. Dicyclohexylcarbodiimide (DCC) is a common reagent for this purpose. peptide.com
The reaction involves the activation of the carboxylic acid (anthranilic acid) by DCC. The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (n-propanol). The driving force for the reaction is the formation of the stable and largely insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. peptide.com
To enhance the reaction rate and suppress potential side reactions, particularly when using alcohols as nucleophiles, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is often added. peptide.com DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.
Other condensation techniques include:
Transesterification: This involves reacting an existing ester, such as methyl anthranilate, with n-propanol. google.com The reaction is typically catalyzed by either an acid or a base (e.g., potassium carbonate). To drive the equilibrium, the alcohol from the starting ester (methanol) is removed by distillation. google.com
From Isatoic Anhydride: Isatoic anhydride, a derivative of anthranilic acid, can react with alcohols in the presence of a catalyst to form anthranilate esters with the evolution of carbon dioxide. myttex.net
From Acyl Chlorides: Anthranilic acid can be converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting anthraniloyl chloride is highly reactive and will readily react with n-propanol to form this compound. This method is generally not an equilibrium process and often proceeds to completion, but requires the extra step of preparing the acyl chloride. google.com
Comparative Analysis of Methodological Efficiencies and Scalability
The primary conventional method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of anthranilic acid with propanol. The efficiency and scalability of this method are critically dependent on the choice of catalyst and reaction conditions.
Traditionally, homogeneous acid catalysts like sulfuric acid or hydrochloric acid are used. While effective in driving the reaction, they pose significant challenges in industrial-scale production, including equipment corrosion, difficult catalyst recovery, and the generation of acidic waste streams.
To overcome these limitations, heterogeneous catalysts have been investigated extensively for the synthesis of similar anthranilate esters. These solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Indion-130), offer simplified recovery and reusability, making the process more environmentally benign and cost-effective. However, challenges in scaling up Fischer esterification persist, including managing heat and mass transfer and ensuring consistent product quality. The reaction is an equilibrium process, meaning that to achieve high yields, one of the products (typically water) must be removed, or an excess of one reactant (usually the alcohol) must be used.
Below is a comparative table of different catalytic systems, with data extrapolated from studies on similar short-chain alkyl anthranilates to illustrate the efficiencies.
Table 1: Comparative Analysis of Catalytic Methods for Alkyl Anthranilate Synthesis
| Catalyst Type | Catalyst Example | Substrates | Typical Yield | Reaction Conditions | Scalability & Efficiency Considerations |
|---|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Anthranilic Acid + Alcohol | ~65% (can reach >95% with excess alcohol) | High temperature, reflux | High throughput but corrosive, difficult catalyst recovery, waste generation. |
| Heterogeneous Acid | Amberlyst-15 | Anthranilic Acid + Methanol | High conversion | 60-100°C | Easily separable and reusable, less corrosive, better for continuous processes. |
| Heterogeneous Acid | Sulfonated Biochar | Oleic Acid + Methanol | >97% | 90°C, 4h | Sustainable catalyst source, high conversion, requires specific preparation. |
Emerging Biocatalytic and Biotechnological Synthesis Approaches
Driven by the demand for "natural" flavor and fragrance compounds and more sustainable manufacturing processes, biocatalytic and biotechnological methods are gaining significant attention. These approaches utilize enzymes or engineered microorganisms to synthesize this compound and its precursors.
Enzyme-Mediated Synthesis of Anthranilate Esters
The direct enzymatic esterification of anthranilic acid with propanol represents a promising green alternative to chemical synthesis. Lipases are the most commonly used enzymes for this transformation due to their stability and broad substrate specificity. Studies on the lipase-catalyzed synthesis of various anthranilic acid esters have demonstrated the feasibility of this approach. For instance, Porcine Pancreas Lipase (B570770) (PPL) has been used to catalyze the esterification of anthranilic acid with a range of alcohols.
While enzymatic methods offer high selectivity and operate under mild conditions, they can face challenges such as low yields due to enzyme denaturation by alcohols like methanol and the high cost of biocatalysts. Research has shown that the choice of alcohol significantly impacts the reaction yield. For example, in one study, methanol gave the highest ester yield (45.6%) among a range of linear alcohols (C1-C18) when reacted with anthranilic acid using PPL.
Another class of enzymes, alcohol acyltransferases (AATs), are responsible for ester formation in plants. An AAT from the Concord grape (Vitis labrusca), which naturally produces methyl anthranilate, has been identified. This enzyme, anthraniloyl-coenzyme A (CoA):methanol acyltransferase (AMAT), can use a variety of acyl-CoAs and alcohols as substrates, suggesting its potential adaptation for producing other esters like this compound if supplied with the correct precursors.
Engineered Microbial Cell Factories for Anthranilate Precursors
A significant advancement in biotechnology is the use of metabolically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, as cell factories to produce valuable chemicals from simple carbon sources like glucose.
This compound production begins with its precursor, anthranilic acid. In microorganisms, anthranilic acid is an intermediate in the shikimate pathway, which produces the aromatic amino acids. To overproduce anthranilate, extensive metabolic engineering is required to channel the carbon flux from central metabolism towards this specific intermediate.
Key strategies for optimizing the shikimate pathway in E. coli include:
Increasing Carbon Flux into the Pathway : Overexpression of genes like tktA (transketolase) and feedback-resistant versions of aroG or aroF (DAHP synthase) enhances the supply of the initial precursors, erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP).
Removing Feedback Inhibition : The enzymes in the pathway are often subject to feedback inhibition by the final products (tryptophan, tyrosine, phenylalanine). Using feedback-resistant (fbr) enzyme variants is crucial for maintaining high metabolic flux.
Blocking Competing Pathways : To prevent the diversion of chorismate (the immediate precursor to anthranilate) into other branches of the aromatic amino acid pathway, genes such as pheA and tyrA are deleted.
Preventing Anthranilate Consumption : The trpD gene, which encodes an enzyme that converts anthranilate to the next intermediate in the tryptophan pathway, is knocked out to force anthranilate accumulation.
Using these strategies, engineered E. coli strains have
Optimization of Biocatalytic Reaction Conditions
Substrate Specificity and Enzyme Activity Profiles
The enzymatic synthesis of this compound is typically achieved via the esterification of anthranilic acid with propanol, a reaction catalyzed by lipases. The efficiency of this biotransformation is highly dependent on the choice of enzyme, as lipases exhibit significant variability in their substrate specificity and activity profiles.
Lipases are a class of hydrolases that, in non-aqueous or low-water environments, can effectively catalyze the synthesis of ester bonds. scielo.org.mx Their utility in producing aromatic esters like this compound has been a subject of considerable research. Key enzymes that have demonstrated efficacy include those from porcine pancreas and various microbial sources such as Candida and Rhizomucor.
Alcohol Substrate Specificity: The selection of the alcohol co-substrate is critical for optimizing ester yield. Studies on the lipase-catalyzed synthesis of anthranilic acid esters have explored a range of alcohols with varying carbon chain lengths. dss.go.thresearchgate.net While methanol has been shown to produce high yields of its corresponding ester (methyl anthranilate) with certain lipases, the reactivity towards propanol is of specific interest for this compound synthesis. dss.go.thresearchgate.net
Research on the enzymatic esterification of other carboxylic acids provides valuable insights into propanol's suitability as a substrate. For instance, in the synthesis of propyl-phenyl acetate (B1210297) using immobilized Candida antarctica lipase B (CAL-B), a maximum conversion of 96.1% was achieved with n-propanol. This indicates the high affinity of CAL-B for propanol as an acyl acceptor. Furthermore, studies comparing n-propanol with its isomer, isopropanol, have shown that lipases like Novozym 435 (an immobilized form of CAL-B) exhibit a clear preference for the primary alcohol, n-propanol, resulting in significantly higher conversion rates. Some research has indicated that certain lipases, such as Candida antarctica lipase, can be inhibited by propanol. redalyc.orgscielo.org.co
Enzyme Source and Activity: The source of the lipase is a determining factor in its catalytic performance. Porcine Pancreas Lipase (PPL) has been identified as a robust biocatalyst for producing anthranilate esters, demonstrating better yields compared to some microbial lipases like those from Rhizomucor miehei. dss.go.th PPL is noted for its stability at elevated reaction temperatures (e.g., 60°C) over extended periods. dss.go.th
Immobilized lipases, such as Novozym 435, are widely favored in industrial applications due to their enhanced stability and reusability. The immobilization process can also influence the enzyme's activity and selectivity. tandfonline.com The activity of these enzymes is often measured by the rate of ester formation under defined conditions, including temperature, substrate molar ratio, and enzyme loading. For example, the synthesis of propyl-phenyl acetate was optimized at 40°C with a 1:2 molar ratio of acid to n-propanol.
The table below summarizes findings on the specificity of various lipases towards different alcohol substrates in esterification reactions.
| Enzyme | Acyl Donor | Alcohol Substrate | Key Findings |
| Porcine Pancreas Lipase (PPL) | Anthranilic Acid | C1-C18 Alcohols | Showed better yields for anthranilate esters compared to Rhizomucor miehei lipase. Methanol gave the highest yield (45.6%). dss.go.thresearchgate.net |
| Novozym 435 (Candida antarctica Lipase B) | Lauric Acid | Methanol, Ethanol (B145695), Propanol, Butanol | Reaction rates followed the trend: methanol > ethanol > propanol > butanol, showing discriminating ability based on alcohol chain length. scielo.org.mx |
| Candida antarctica Lipase B (CAL-B) | Benzoic Acid | n-Propanol | Achieved 96.1% conversion to propyl-phenyl acetate, indicating high reactivity with n-propanol. tandfonline.com |
| Rhizopus oryzae Lipase | Palmitic Acid | Propanol | Kinetics were found to follow a Ping Pong Bi Bi mechanism. redalyc.org |
Chemical Reactivity and Advanced Derivatization Strategies of Propyl Anthranilate
Fundamental Reaction Mechanisms
The reactivity of propyl anthranilate is primarily centered around its amino group, ester moiety, and the aromatic ring. Each of these components exhibits characteristic reactions, from oxidation and reduction to substitution and condensation, enabling the strategic synthesis of complex molecules.
Oxidation Pathways and Resulting Chemical Species
The oxidation of this compound can be directed at the amino group or the aromatic ring, depending on the reagents and reaction conditions. Aromatic amines are generally susceptible to oxidation, which can lead to a variety of products.
Mild oxidizing agents can lead to the formation of colored polymeric materials through complex radical mechanisms, a common fate for many anilines. Under more controlled chemical conditions, the primary amine can be oxidized. For instance, enzymatic oxidation of aminobenzoates has been studied; the microorganism Streptomyces thioluteus has been shown to oxidize p-aminobenzoate to p-nitrobenzoate nih.gov. While this is a para-isomer, it demonstrates a biochemical pathway for the conversion of an amino group on a benzoate (B1203000) ring to a nitro group. Vigorous chemical oxidation, for example with strong oxidizing agents like peroxy acids, could potentially convert the amino group of this compound into a nitro group, yielding propyl 2-nitrobenzoate. However, such reactions risk side reactions, including oxidation of the propyl group or degradation of the aromatic ring.
Reduction Mechanisms and Product Identification
Reduction reactions of this compound can target either the ester functional group or the aromatic ring.
The ester group can be selectively reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting this compound into (2-aminophenyl)methanol. google.comum.edu.my This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This method is a standard procedure for converting esters to alcohols. um.edu.my Electrochemical reduction has also been demonstrated as a viable method for converting anthranilic acid esters to o-aminobenzyl alcohol, achieving yields of over 70%. google.com
The aromatic ring can be reduced under more forcing conditions through catalytic hydrogenation. clariant.com Using catalysts such as rhodium, ruthenium, or platinum under high pressure of hydrogen gas, the benzene (B151609) ring can be converted to a cyclohexane (B81311) ring. This would result in the formation of propyl 2-aminocyclohexanecarboxylate. The specific conditions (temperature, pressure, catalyst) would determine the degree of reduction and stereochemical outcome. rsc.org
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic substitution, with the regiochemical outcome determined by the combined influence of the amino and propyl ester substituents.
Electrophilic Aromatic Substitution (EAS): The primary amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the propyl ester group (-CO₂C₃H₇) is a deactivating and meta-directing group, withdrawing electron density from the ring. In this case, the strongly activating -NH₂ group dominates the directing effects. Therefore, electrophilic substitution reactions such as halogenation or nitration are expected to occur primarily at the positions ortho and para to the amino group, which are positions 3 and 5 on the ring. mt.comresearchgate.net For example, bromination would be expected to yield propyl 3-bromo-2-aminobenzoate and/or propyl 5-bromo-2-aminobenzoate.
Nucleophilic Aromatic Substitution (NAS): This type of reaction is generally unfavorable for this compound. NAS requires an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halide). nih.gov The this compound ring is rendered electron-rich by the amino group, making it a poor substrate for nucleophilic attack. Therefore, direct substitution of a hydrogen atom by a nucleophile does not readily occur.
Synthesis of this compound Derivatives
The functional groups of this compound serve as handles for a variety of derivatization strategies, allowing for the modification of its physical and chemical properties.
Ester Functional Group Modifications
The propyl ester group can be readily modified through hydrolysis or transesterification.
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, anthranilic acid, under either acidic or basic conditions. inchem.orgnih.gov Base-catalyzed hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution. nih.gov Studies on 2-aminobenzoate (B8764639) esters reveal that the neighboring amine group can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis in the pH range of 4 to 8 compared to corresponding para-substituted esters. nih.gov
Transesterification: This reaction involves converting the propyl ester into a different ester by heating it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.orgmdpi.com To drive the equilibrium towards the desired product, the lower-boiling alcohol (in this case, propanol) is typically removed by distillation. google.com Catalysts like sodium methoxide (B1231860) or potassium carbonate are effective for this transformation. google.comjbiochemtech.com For example, reacting methyl anthranilate with n-propanol using potassium carbonate as a catalyst has been reported to produce this compound in high yield. google.com
| Starting Ester | Reagent Alcohol | Catalyst | Reported Yield | Reference |
|---|---|---|---|---|
| Methyl Anthranilate | Higher Alcohols (C2-C5) | Sodium Methylate | By-products formed | google.com |
| Methyl Anthranilate | n-Propanol | Potassium Carbonate | 92% | - |
| Methyl Anthranilate | Ethanol (B145695) | Potassium Carbonate | 89% | google.com |
| Anthranilic Acid | Methanol (B129727)/Ethanol | Microbial Enzymes (Lipases) | - | google.com |
Amino Group Derivatization Strategies
The primary amino group is a versatile site for derivatization, enabling the synthesis of a wide array of compounds through reactions like acylation, diazotization, and condensation with carbonyls.
Schiff Base Formation: The primary amine of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. perfumerflavorist.comorientjchem.org This reaction is reversible and typically involves the removal of water to drive the reaction to completion. nih.gov Many Schiff bases derived from anthranilate esters are used in the fragrance industry to create stable, long-lasting scents. perfumerflavorist.comgoogle.com For example, the reaction between methyl anthranilate and hydroxycitronellal (B85589) produces a well-known fragrance ingredient called Aurantiol. orientjchem.orgwikipedia.org
| Anthranilate Ester | Aldehyde/Ketone | Schiff Base Name/Type | Reference |
|---|---|---|---|
| Methyl/Ethyl Anthranilate | Hydroxycitronellal | Aurantiol | orientjchem.orgwikipedia.org |
| Methyl/Ethyl Anthranilate | Helional | Helional Schiff Base | google.com |
| Methyl/Ethyl Anthranilate | Lilial | Lilial Schiff Base | perfumerflavorist.com |
| Methyl/Ethyl Anthranilate | Various Aldehydes/Ketones | General Schiff Bases | google.com |
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). google.comorganic-chemistry.org The resulting propyl 2-(carboxy)benzenediazonium salt is a versatile intermediate. It can undergo a variety of transformations, including Sandmeyer reactions to introduce halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups in place of the diazonium group. scirp.org Furthermore, the diazonium salt of methyl anthranilate can be used to generate benzyne, a highly reactive intermediate, which can then participate in cycloaddition or other substitution reactions. wikipedia.org
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to synthesize N-acyl anthranilate derivatives, which have various industrial and biological applications.
Exploration of Novel Ring-Substituted Propyl Anthranilates
The core structure of this compound, featuring an aromatic ring, an amino group, and an ester functional group, offers multiple sites for chemical modification. The exploration of novel ring-substituted derivatives is a key area of research aimed at fine-tuning the molecule's physicochemical properties and biological activities. Substitution on the benzene ring can significantly alter electronic effects, steric hindrance, and lipophilicity, thereby influencing the molecule's reactivity and interactions with biological targets.
Strategies for synthesizing these novel analogs often involve starting with an already substituted anthranilic acid or modifying the aromatic ring of a precursor molecule. For instance, the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is a versatile method for creating complex molecular structures. chemrxiv.orgchemrxiv.org In a related context, novel ring-substituted phenylcyanoacrylates have been synthesized via the piperidine-catalyzed Knoevenagel condensation of various ring-substituted benzaldehydes with compounds like propyl cyanoacetate. chemrxiv.org This highlights a viable pathway where substituted anthranilic acids could be esterified to yield a library of ring-substituted propyl anthranilates.
Another advanced strategy for functionalizing aniline-type rings is direct phosphonation. For example, phosphonic acid ring-substituted polyanilines have been successfully synthesized through the reductive phosphonation of the fully oxidized polymer form. rsc.org This demonstrates a method for introducing phosphorus-containing groups directly onto the aromatic ring, a strategy that could potentially be adapted for smaller molecules like this compound to create derivatives with unique properties.
Furthermore, enzymatic approaches hold promise for the synthesis of specific derivatives. Research into anthranilate N-methyltransferase (ANMT) has shown its potential to produce N-methylated compounds, and it is hypothesized that this enzyme could be used to produce O-propyl- or O-isopropyl-N-methylanthranilate. mdpi.com
The following table summarizes various substitution patterns and the synthetic methodologies that can be employed to generate novel this compound derivatives.
| Substituent Type | Position on Ring | Potential Synthetic Method | Reference Compound Class |
| Halogen (F, Cl, I) | Various | Esterification of substituted anthranilic acid | Halogen ring-disubstituted propenoates chemrxiv.org |
| Alkyl (e.g., Methyl) | Various | Knoevenagel condensation with substituted precursors | Ring-substituted phenylcyanoacrylates chemrxiv.org |
| Trifluoromethyl | Ortho, Meta, Para | Esterification of trifluoromethyl-substituted anthranilic acid | Ring-substituted phenylcyanoacrylates chemrxiv.org |
| Methoxy | Various | Esterification of methoxy-substituted anthranilic acid | Ring-substituted phenylcyanoacrylates chemrxiv.org |
| Phosphonic Acid | Various | Direct phosphonation (by analogy to polyaniline) | Phosphonic acid ring-substituted polyanilines rsc.org |
Role as a Precursor in Complex Organic Synthesis
This compound, and anthranilate esters in general, are valuable precursors in the field of organic synthesis due to the versatile reactivity of their functional groups. The ortho-positioning of the amino and ester groups on the aromatic ring facilitates a variety of cyclization reactions, making them ideal starting materials for complex molecular architectures.
Heterocyclic Compound Synthesis via this compound Intermediates
Heterocyclic compounds are central to medicinal chemistry and materials science, and anthranilate esters are key building blocks for their synthesis. The inherent reactivity of these esters allows for their incorporation into a wide array of ring systems.
A notable example involves the use of a derivatized anthranilate, propargyl anthranilate, in the construction of macrocycles containing 1,2,3-triazole motifs. nih.gov This demonstrates how the anthranilate core can be functionalized and then used in cycloaddition reactions to build large, complex heterocyclic structures. nih.gov
Furthermore, anthranilate esters are widely used in the synthesis of quinazolinones, a class of compounds with significant biological activity. nih.gov For instance, methyl anthranilate can be condensed with N-sulfonylamino acids and subsequently treated with hydrazine (B178648) hydrate (B1144303) to form 3-aminoquinazolinone derivatives. nih.gov These intermediates can then undergo further cyclization reactions to yield fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov The reactivity of this compound is analogous, allowing it to serve as a precursor in similar synthetic pathways.
N-substituted anthranilic acid derivatives are also crucial intermediates for synthesizing another important class of heterocycles: 3-hydroxyquinolin-4(1H)-ones (3-HQs). nih.govsemanticscholar.org The general methodology involves starting with anthranilic acid derivatives, which can be prepared via methods like Buchwald-Hartwig amination or reductive amination, to construct the core quinoline (B57606) scaffold. nih.gov
Cascade Reactions and Multi-component Transformations
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.govrsc.org These reactions are prized for their ability to rapidly build molecular complexity from simple starting materials, aligning with the principles of green chemistry by reducing steps and waste. rsc.orgmdpi.com
Anthranilic acid and its esters are excellent substrates for such transformations. Metal-catalyzed cascade reactions, in particular, have been developed to leverage their reactivity. A prominent example is the gold-catalyzed cascade reaction between alkynoic acids and dinucleophiles like anthranilic acids. mdpi.com This process typically involves an initial cycloisomerization of the alkynoic acid to form a reactive alkylidene lactone intermediate, which is then trapped by the nucleophilic amino group of the anthranilate, leading to the formation of complex fused heterocyclic systems such as benzo[d]pyrrolo[2,1-b] nih.govoxazine-diones. mdpi.com
The efficiency of these cascade reactions allows for the one-pot construction of diverse libraries of nitrogen-containing heterocyclic compounds, showcasing the power of using precursors like this compound in advanced synthetic strategies. mdpi.com
Synthetic Utility in Building Block Chemistry
In the broader context of organic synthesis, this compound is considered a valuable organic building block. hilarispublisher.comsigmaaldrich.com Building blocks are fundamental molecular units that serve as the foundation for constructing more complex molecules, including pharmaceuticals, polymers, and functional materials. hilarispublisher.com The anthranilate scaffold is particularly useful because it contains multiple functional groups that can be selectively manipulated.
The utility of anthranilates as building blocks is well-established in the synthesis of biologically active compounds. nih.govsemanticscholar.org For example, N-alkylated anthranilic acid derivatives are important intermediates in the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-ones, which are known to have cytotoxic properties. nih.govsemanticscholar.org This modular approach, where the anthranilate core is first modified and then used in subsequent reactions, is a hallmark of building block chemistry. organic-chemistry.org
Moreover, anthranilic acid is a natural precursor in the biosynthesis of the amino acid tryptophan and various alkaloids. core.ac.ukrsc.org In the biosynthesis of pyrrolo[2,1-c] nih.govbenzodiazepines (PBDs), a family of antitumor agents, a derivative of anthranilic acid is condensed with a proline derivative to form the characteristic tricyclic system. rsc.org This natural precedent underscores the fundamental role of the anthranilate structure as a foundational unit for constructing intricate molecular architectures.
Advanced Analytical Characterization and Spectroscopic Investigations
Structural Elucidation and Purity Assessment
Structural elucidation and purity assessment are fundamental steps in the study and application of any chemical compound. For Propyl anthranilate, a combination of spectroscopic methods offers a robust approach to these objectives.
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR), serves as a gold standard for the structural validation and detailed conformational analysis of organic molecules like this compound. These techniques provide atom-by-atom information on the molecular connectivity and spatial arrangement. nih.gov
In ¹H NMR spectroscopy , the spectrum of this compound would typically exhibit distinct signal patterns corresponding to its different proton environments. The aromatic protons on the benzene (B151609) ring would give rise to complex multiplets in the δ 6.5-8.0 ppm region, characteristic of an ortho-substituted benzene ring. The amino protons (-NH₂) are expected to appear as a broad singlet, often exchangeable with deuterated solvents, typically in the δ 3.5-5.0 ppm range. The propyl ester chain contributes several characteristic signals: a triplet for the terminal methyl protons (-CH₃) usually observed around δ 0.9-1.0 ppm, a multiplet for the internal methylene (B1212753) protons (-CH₂CH₂CH₃) in the δ 1.5-1.8 ppm range, and a triplet for the methylene protons directly bonded to the ester oxygen (-OCH₂-) appearing around δ 4.0-4.3 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton. For this compound, a prominent signal for the ester carbonyl carbon (C=O) is typically found in the δ 165-170 ppm region. The aromatic carbons would resonate between δ 110-150 ppm, with specific shifts indicating the carbons bearing the amino and ester functionalities. The carbons of the propyl chain would also yield distinct signals: the methyl carbon around δ 10-15 ppm, and the two methylene carbons, one around δ 20-30 ppm and the oxygen-bound methylene carbon around δ 60-70 ppm. The availability of ¹³C NMR spectra for this compound is confirmed in chemical databases. nih.gov
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques vital for identifying functional groups and confirming the presence of specific chemical bonds within the this compound molecule. These methods analyze the characteristic absorption or scattering of light by molecular vibrations. Vapor phase IR spectra for this compound are available. nih.gov
Expected key IR absorption bands for this compound include:
N-H stretching vibrations: Two medium to sharp bands typically observed in the 3300-3500 cm⁻¹ region, indicative of the primary amino group.
C=O stretching vibration (ester): A strong, characteristic absorption band usually found around 1720-1740 cm⁻¹.
Aromatic C-H stretching vibrations: Weak to medium bands appearing above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations: Strong absorption bands observed below 3000 cm⁻¹.
C-O stretching vibrations (ester): Two distinct bands, one around 1200-1300 cm⁻¹ (acyl-oxygen stretch) and another around 1000-1100 cm⁻¹ (alkyl-oxygen stretch).
N-H bending vibrations: A medium to strong scissoring band around 1600-1620 cm⁻¹ and a broader wagging band typically in the 700-900 cm⁻¹ range.
Raman spectroscopy provides additional insights, particularly for symmetric vibrations and non-polar bonds that may be less active in IR spectroscopy.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide characteristic fragmentation patterns that are crucial for structural confirmation and assessment of purity. This compound has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . nih.govthegoodscentscompany.com
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak for this compound is observed at m/z 179, confirming its molecular weight. nih.gov The fragmentation pattern provides valuable structural information. According to the NIST Mass Spectrometry Data Center, the most abundant fragment ion (top peak) for this compound is at m/z 119. The second highest peak is the molecular ion at m/z 179, and the third highest peak is at m/z 92. nih.gov
The fragment at m/z 119 is consistent with the loss of the propyl group (CH₂CH₂CH₃) from the ester moiety, likely forming the [C₆H₄(NH₂)CO]⁺ ion. The fragment at m/z 92 could correspond to further decomposition of the aromatic ring, potentially representing the [C₆H₄NH₂]⁺ ion or a similar aromatic fragment.
Table 1: Characteristic Mass Spectrometry Data for this compound
| m/z Value | Relative Abundance (Likely) | Proposed Fragment (Illustrative) |
| 179 | High (Molecular Ion) | [C₁₀H₁₃NO₂]⁺ |
| 119 | Highest | [C₆H₄(NH₂)CO]⁺ |
| 92 | Third Highest | [C₆H₄NH₂]⁺ |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule, particularly those associated with its aromatic ring and conjugated functional groups. The presence of the benzene ring, the carbonyl group of the ester, and the electron-donating amino group creates a conjugated system that results in characteristic absorption bands in the UV region.
Anthranilate derivatives, including this compound, typically exhibit strong absorption bands corresponding to π→π* transitions of the aromatic chromophore and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. For related anthranilates, UV detection at wavelengths such as 254 nm is commonly utilized for quantification in chromatographic analyses, indicating a significant absorbance in this range for this compound as well. nih.gov Furthermore, other anthranilate esters have shown UV-Vis absorbance in ranges such as 190-250 nm and 333-340 nm, suggesting that this compound will also display characteristic absorption within these regions, enabling its detection and quantification based on its unique electronic structure. vigon.com
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when present in complex mixtures or for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique widely applied for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including this compound. This technique combines the high-resolution separation capabilities of gas chromatography with the robust identification power of mass spectrometry. orientjchem.org
In the analysis of this compound, GC-MS is particularly valuable for assessing its purity, identifying potential impurities, and detecting its presence in various matrices. The gas chromatograph effectively separates individual components of a sample based on their volatility and interaction with the stationary phase. Subsequently, each separated component enters the mass spectrometer, which generates a unique fragmentation pattern (mass spectrum) that serves as a molecular "fingerprint" for definitive identification. orientjchem.orgbioone.org
The NIST Mass Spectrometry Data Center provides comprehensive GC-MS data for this compound, including its Kovats retention index and characteristic m/z values (e.g., m/z 179, 119, 92), which are crucial for its unambiguous identification in complex chromatographic analyses. nih.gov This technique is routinely employed in various industries, such as the fragrance industry, for the direct analysis of components, owing to its high sensitivity and ability to handle diverse sample types. orientjchem.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful analytical tools employed for the characterization and quantification of various compounds, including anthranilate derivatives. LC-MS separates components of a mixture, while the mass spectrometer provides information about their molecular weight and structure. For this compound, gas chromatography-mass spectrometry (GC-MS) data indicates a top mass-to-charge ratio (m/z) peak at 119, with the second highest at m/z 179, corresponding to its molecular ion (M+). thegoodscentscompany.com
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, yielding characteristic fragmentation patterns that aid in structural elucidation. This technique is highly sensitive, allowing for lower limits of quantification compared to other methods, and is widely used for quantitative analysis in complex matrices. uni.luuni.lu Predicted collision cross-section (CCS) values for this compound adducts, such as [M+H]+ at 138.6 Ų and [M+Na]+ at 145.7 Ų, further contribute to its analytical fingerprint, enabling more precise identification in LC-MS/MS experiments. fishersci.no The generation of fragment ions through collision-induced dissociation (CID) in LC-MS/MS is fundamental for annotating the structure of compounds. uni.lu
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and rapid chromatographic technique widely utilized in synthetic chemistry for monitoring reaction progress and ensuring product purity. wikipedia.orgbmrb.io In the synthesis of compounds like this compound, TLC allows chemists to track the consumption of starting materials and the formation of products, which typically exhibit different polarities and, consequently, distinct retention factors (Rf values) on the TLC plate. wikipedia.orgbmrb.io
Beyond reaction monitoring, TLC is invaluable for assessing the purity of synthesized compounds and guiding purification steps, including preparative-scale purification to isolate milligram quantities of pure products. wikipedia.orgbmrb.io Visualization of spots on TLC plates can often be achieved using ultraviolet (UV) light. bmrb.io The application of TLC has been noted in monitoring reactions involving anthranilate derivatives, suggesting its broad utility in the synthesis and purification of this compound. guidechem.com For instance, in studies involving anthranilate-CoA ligase reaction products, TLC plates were developed using a butanol-acetic acid-water solvent system (60:35:25) and visualized under long-wave UV light, indicating suitable conditions for anthranilate-related compounds. nih.gov The effective use of TLC contributes significantly to optimizing reaction efficiency and achieving high purity in post-synthesis stages. thegoodscentscompany.com
Thermochemical and Calorimetric Studies
Thermochemical and calorimetric studies provide fundamental thermodynamic data, such as enthalpies of formation and vaporization, which are crucial for understanding the energetic stability and intermolecular forces of chemical compounds.
Determination of Enthalpies of Formation via Combustion Calorimetry
Combustion calorimetry, particularly static-bomb combustion calorimetry, is a primary method for experimentally determining the standard molar enthalpy of formation of compounds in their condensed phase. herts.ac.uk The standard molar enthalpy of formation in the gaseous phase can then be derived by combining the combustion energy with the enthalpy of vaporization. herts.ac.uk
A comprehensive thermochemical study on anthranilate derivatives, including methyl, propyl, and butyl anthranilates, has utilized combustion calorimetry. herts.ac.uk While experimental combustion calorimetry measurements were performed for methyl anthranilate and butyl anthranilate, theoretical calculations using the G3(MP2)//B3LYP composite method were employed to estimate the gas-phase enthalpies of formation for these compounds. The strong agreement between experimental and computational data for methyl and butyl anthranilates provided confidence for extending the theoretical study to this compound, indicating that its enthalpy of formation has been theoretically estimated within this framework. herts.ac.uk Enthalpies of formation are systematically calculated from the heats of combustion by subtracting the standard enthalpies of combustion of the constituent elements.
Measurement of Enthalpies of Vaporization using Calvet Microcalorimetry
Enthalpies of vaporization, representing the energy required to transform a substance from its liquid to gaseous state, are typically measured using techniques such as Calvet microcalorimetry. herts.ac.uk Calvet microcalorimeters, such as the Setaram C 80, are renowned for their accuracy and reproducibility in determining various caloric properties, including enthalpies of vaporization and melting.
In the aforementioned thermochemical study of anthranilate derivatives, enthalpies of vaporization for methyl anthranilate and butyl anthranilate were experimentally determined using Calvet microcalorimetry. herts.ac.uk As with the enthalpies of formation, the theoretical investigation was extended to this compound, suggesting that its enthalpy of vaporization can also be estimated or is part of the broader comparative analysis within this research. herts.ac.uk
Biophysical and Enzyme-Ligand Interaction Methodologies
The investigation of biophysical and enzyme-ligand interactions is essential for understanding how chemical compounds interact with biological systems. While specific studies focusing solely on this compound's direct enzyme-ligand interactions are not detailed in the provided information, the broader context of anthranilate derivatives offers insights into relevant methodologies and potential applications.
General methodologies for studying protein-ligand interactions encompass a range of experimental techniques. These include spectroscopic methods, such as fluorescence spectroscopy, which can detect changes upon ligand binding, and structural techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide atomic-resolution insights into protein-ligand complexes. These methods help elucidate binding mechanisms, whether they follow a "lock-and-key" or "induced fit" model, and characterize the thermodynamic and kinetic aspects of binding.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a highly sensitive, label-free biophysical technique used to measure the thermodynamic parameters of molecular interactions, including binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) thegoodscentscompany.comuni.lu. It is the only technique capable of directly determining both the enthalpy and entropy of noncovalent association in a single experiment thegoodscentscompany.comfragranceu.com.
Principle and Potential Application for this compound: In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing a macromolecule (e.g., a protein or nucleic acid) in solution uni.lu. As binding occurs, heat is either absorbed or released, which is precisely measured by the instrument to maintain a constant temperature between the sample and reference cells uni.lu. The integrated heat per injection is then analyzed to determine the thermodynamic parameters of the interaction thegoodscentscompany.com.
For this compound, ITC could be employed to study its binding interactions with specific biological targets, if such interactions are hypothesized or discovered. For instance, if this compound is found to interact with an enzyme or receptor, ITC would provide a complete thermodynamic profile of this interaction. This would include:
Binding Affinity (KD): A measure of the strength of the interaction.
Enthalpy Change (ΔH): Reflects the sum of all bond formations and ruptures, and changes in non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) during binding.
Entropy Change (ΔS): Indicates changes in the order/disorder of the system, including conformational changes of the interacting molecules and changes in solvent ordering.
Stoichiometry (n): The number of this compound molecules that bind to each molecule of the target.
These thermodynamic insights are crucial for understanding the driving forces behind molecular recognition and for structure-thermodynamics relationship studies fragranceu.com.
Detailed Research Findings/Data Tables: Specific ITC data for this compound binding to a defined biological target is not extensively reported in the readily available scientific literature. Therefore, no specific data tables can be generated.
Differential Scanning Fluorimetry (DSF) for Protein Stability and Ligand-Induced Changes
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA) or ThermoFluor™, is a rapid, cost-effective, and widely used biophysical technique for monitoring protein folding states, thermal stability, and ligand interactions nih.gov.
Principle and Potential Application for this compound: DSF typically involves incubating a purified protein with an environment-sensitive fluorescent dye (e.g., Sypro Orange) in a multiwell plate. As the temperature is gradually increased, the protein unfolds, exposing hydrophobic residues that were previously buried. The dye binds to these exposed hydrophobic regions, leading to an increase in fluorescence signal. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm).
When a ligand, such as this compound, binds to a protein, it can alter the protein's thermal stability. If this compound stabilizes the protein, the Tm will shift to a higher temperature (a "thermal shift"). Conversely, destabilization would result in a lower Tm. This technique is highly valuable for:
Ligand Screening: Rapidly identifying compounds that bind to and stabilize a target protein.
Optimization: Assessing the impact of chemical modifications on binding and stability.
Buffer Optimization: Determining optimal conditions for protein stability.
Detailed Research Findings/Data Tables: Specific DSF data demonstrating ligand-induced thermal shifts for this compound interacting with a protein target are not extensively reported in the readily available scientific literature. Therefore, no specific data tables can be generated.
X-ray Crystallography for Molecular Docking and Active Site Elucidation
X-ray crystallography is a powerful experimental method for determining the three-dimensional atomic structure of crystalline substances, providing precise information about bond lengths, bond angles, and molecular dimensions. It is a cornerstone of structural biology, with a vast majority of protein structures in the Protein Data Bank (PDB) determined by this technique.
Principle and Potential Application for this compound: In the context of ligand-protein interactions, X-ray crystallography can provide atomic-level details of how a small molecule like this compound binds to a target protein. This involves:
Protein Crystallization: Obtaining high-quality crystals of the target protein, ideally in complex with this compound (co-crystallization) or by soaking pre-formed protein crystals in a solution containing this compound.
X-ray Diffraction: Exposing the crystal to X-rays and recording the diffraction pattern.
Structure Determination: Analyzing the diffraction data to generate an electron density map, from which the atomic positions of the protein and bound ligand can be modeled.
The resulting high-resolution structure of the protein-propyl anthranilate complex would enable:
Active Site Elucidation: Precise identification of the binding pocket residues that interact with this compound.
Molecular Docking Validation: Experimental validation of computational molecular docking predictions, showing the exact binding mode and conformation of this compound within the protein's active site.
Interaction Analysis: Detailed understanding of the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between this compound and the protein.
Structure-Based Design: Guiding the rational design of modified this compound derivatives with improved binding affinity or specificity.
Detailed Research Findings/Data Tables: Specific X-ray crystallographic data showing this compound bound to a protein target, including detailed interaction maps or binding site analyses, are not extensively reported in the readily available scientific literature. Therefore, no specific data tables can be generated.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformational dynamics, protein-ligand interactions, and allosteric effects by probing changes in solvent accessibility of amide hydrogens .
Principle and Potential Application for this compound: The method relies on the exchange of labile amide hydrogens in the protein backbone with deuterium (B1214612) from the solvent. The rate of this exchange is dependent on the protein's local structure and dynamics; tightly folded or buried regions exchange more slowly than exposed or flexible regions. When a ligand like this compound binds to a protein, it can induce conformational changes or alter the solvent accessibility of certain regions, leading to changes in deuterium uptake.
The HDX-MS workflow typically involves:
Deuterium Labeling: Incubating the protein (alone and in complex with this compound) in deuterated buffer for various time points.
Quenching: Lowering the pH and temperature to slow down the exchange reaction.
Proteolytic Digestion: Rapidly digesting the protein into smaller peptides.
Mass Spectrometry Analysis: Analyzing the mass of the deuterated peptides to determine the extent of deuterium incorporation.
For this compound, HDX-MS could reveal:
Binding Sites: Regions of the protein that show reduced deuterium uptake upon this compound binding, indicating protection from exchange due to direct interaction or induced structural changes.
Allosteric Effects: Conformational changes in regions distant from the primary binding site, suggesting allosteric modulation by this compound.
Conformational Dynamics: Insights into the flexibility and dynamics of the protein in the presence and absence of this compound.
Detailed Research Findings/Data Tables: Specific HDX-MS data detailing conformational changes or binding dynamics induced by this compound on a protein target are not extensively reported in the readily available scientific literature. Therefore, no specific data tables can be generated.
Theoretical and Computational Chemistry Studies of Propyl Anthranilate
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the structural features of a chemical compound and its observed activity, whether it be a physical property or a biological effect. Computational approaches, including Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are powerful tools in this domain. These methods transform chemical structures into numerical descriptors, which are then used in mathematical models to predict activity based on structural or physicochemical properties. researchgate.netscienceforecastoa.com
For propyl anthranilate, the influence of its propyl ester group on its properties, such as volatility and solubility, is a key aspect of its SAR, distinguishing it from shorter or longer-chain analogs like methyl or ethyl anthranilate. While specific detailed computational SAR studies focusing on the biological activity of this compound were not extensively detailed in the provided literature, the principles of QSAR are broadly applicable to understanding how structural modifications, such as changes in alkyl chain length, can impact a compound's behavior. researchgate.netscienceforecastoa.com
In the context of fragrance-like compounds, which include anthranilate derivatives, QSPR analyses have been performed to predict properties like retention index. For instance, n-propyl anthranilate was part of a dataset used in a QSPR study where molecular descriptors were calculated after geometry optimization using molecular mechanics (MM+) and semiempirical (PM3) methods. conicet.gov.ar These studies demonstrate the utility of computational methods in correlating structural features with physicochemical properties, which can indirectly inform SAR.
Predictive Modeling for Chemical Reactivity
Predictive modeling for chemical reactivity involves using computational methods to forecast how a molecule will behave in chemical reactions, including its stability and preferred reaction pathways. Density Functional Theory (DFT) is a widely used quantum chemical method for investigating molecular structures, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and electron localization function (ELF), all of which are crucial for understanding reactivity. slideshare.netuobaghdad.edu.iqljmu.ac.uk
A notable computational study in thermochemistry has focused on anthranilate derivatives, including methyl anthranilate and butyl anthranilate. researchgate.netresearchgate.net Theoretical calculations, specifically using the G3(MP2)//B3LYP composite method, were performed to estimate the gas-phase enthalpies of formation for these compounds. researchgate.netresearchgate.net The good agreement between the experimental and computational gas-phase enthalpies of formation for methyl anthranilate and butyl anthranilate provided confidence for extending this theoretical study to this compound. researchgate.netresearchgate.net The objective of this research was to interpret the results in terms of enthalpic increments, thereby evaluating and understanding the energetic effect inherent to the alkyl group (methyl, ethyl, propyl, or butyl) present in the ester functional group of these anthranilate derivatives. researchgate.netresearchgate.net While specific numerical data for this compound's predicted enthalpy of formation were not provided in the search results, this study highlights the application of high-level computational methods to predict and understand the thermochemical reactivity of this compound within its chemical class.
Computational Insights into Biological Interaction Mechanisms
Computational insights into biological interaction mechanisms often involve molecular docking and molecular dynamics simulations to predict how a compound interacts with biological targets such as enzymes and receptors at an atomic level. acs.orgmdpi.commdpi.com These methods are instrumental in elucidating the potential mode of action of a compound and guiding the design of new therapeutic agents. researchgate.netnih.gov
For this compound, its derivatives have been explored for potential medicinal applications, including antibacterial and anti-inflammatory activities. ontosight.ai The mechanism of action for such compounds is generally understood to involve interactions with various molecular targets, where they may inhibit specific enzymes involved in certain biological pathways.
While direct, detailed molecular docking studies specifically for this compound interacting with particular biological targets were not found in the provided search results, the broader field of anthranilate chemistry utilizes these computational techniques. For example, molecular docking has been applied to study the binding affinities of methyl anthranilate derivatives to targets like the E. coli Fab-H receptor and the vitamin D receptor, demonstrating strong binding affinities for some derivatives. acs.orgbiocrick.com This indicates the relevance of such computational approaches for understanding the biological potential of anthranilate compounds, including this compound, by inferring from structurally related molecules and the general mechanisms of action within the class.
Biological and Bio Inspired Chemical Applications
Modulation of Microbial Signaling Pathways
Microbial communities, including pathogenic bacteria, utilize complex chemical signaling systems to coordinate group behaviors, such as biofilm formation and virulence. The interception of these signaling pathways represents a promising strategy for antimicrobial development. Anthranilate and its derivatives have been identified as key players in this domain.
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. researchgate.netfrontiersin.org These structures provide bacteria with enhanced resistance to antibiotics and host immune responses. Anthranilate, a degradation product of tryptophan, has been shown to have a dual role in the biofilm formation of Pseudomonas aeruginosa. Under certain conditions, it can hinder the maturation of the biofilm's structure, while in others, it may facilitate initial colonization. nih.gov
Research has demonstrated that anthranilate can inhibit biofilm formation across a wide range of bacteria, including P. aeruginosa, Vibrio vulnificus, Bacillus subtilis, Salmonella enterica, and Staphylococcus aureus. researchgate.netnih.gov The mechanism often involves the reduction of intracellular levels of cyclic di-GMP, a key signaling molecule that promotes biofilm formation, and the enhancement of bacterial motility. nih.gov
Esters of anthranilic acid, such as methyl anthranilate, have been specifically investigated as anti-biofilm agents. Studies on Aeromonas sobria, a common aquaculture pathogen, have shown that methyl anthranilate can significantly reduce biofilm formation at sub-inhibitory concentrations. nih.govup.edu.mx This effect is linked to its ability to interfere with the bacterium's signaling systems. nih.gov While direct studies on propyl anthranilate are less common, the established activity of related anthranilate esters suggests it is a viable candidate for similar anti-biofilm investigations.
Table 1: Effect of Methyl Anthranilate on Aeromonas sobria QS-Regulated Phenotypes
| Phenotype | Inhibition (%) |
|---|---|
| Biofilm Formation | 51.44% |
| Swinging Motility | 74.86% |
| Swarming Motility | 71.63% |
| Protease Activity | 43.08% |
Data derived from studies on the effect of 0.5 μL/mL of methyl anthranilate. nih.govup.edu.mx
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression. frontiersin.orgnih.govmdpi.com In many pathogens, QS controls the production of virulence factors and biofilm formation, making it an attractive target for anti-virulence therapies. nih.govnih.gov
In P. aeruginosa, a critical QS system involves the Pseudomonas quinolone signal (PQS). Anthranilate is a key precursor in the PQS biosynthesis pathway. nih.govnih.gov The strategic use of anthranilate analogues can disrupt this pathway. For instance, methyl anthranilate has been shown to decrease the accumulation of PQS in P. aeruginosa in a concentration-dependent manner, without affecting bacterial growth. nih.gov This inhibitory action leads to a reduction in PQS-controlled virulence factors. nih.gov
Further studies have confirmed that methyl anthranilate acts as a QS inhibitor by down-regulating the expression of QS-related genes and interfering with the biosynthesis of acyl-homoserine lactone (AHL), another class of QS signal molecules. nih.govup.edu.mx Molecular docking studies suggest that anthranilate esters may also competitively bind to the QS signal receptor proteins. up.edu.mx Given these findings, this compound, as a structural analogue, holds potential as a modulator of quorum sensing, capable of intercepting these critical pathogenic communication lines.
Enzymatic Transformations and Metabolic Pathway Interrogation
Enzymes are highly specific biological catalysts that mediate the vast majority of chemical reactions in living organisms. Understanding how enzymes interact with anthranilate and its derivatives, like this compound, is crucial for elucidating metabolic pathways and developing novel biocatalytic applications.
Anthranilate Phosphoribosyltransferase (AnPRT), also known as TrpD, is a key enzyme in the tryptophan biosynthesis pathway present in microorganisms and plants. researchgate.netnih.govnih.gov It catalyzes the second committed step in this pathway: the transfer of a phosphoribosyl group from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA). nih.govnih.gov
The reaction mechanism is believed to proceed via the displacement of pyrophosphate from PRPP by anthranilate. nih.gov Structural studies of AnPRT from various organisms have revealed a complex active site with multiple binding locations for anthranilate, which helps to explain the observed substrate inhibition at high concentrations of anthranilate. researchgate.netmiddlebury.edu While the natural substrate is anthranilic acid, the specificity of the anthranilate binding site is a subject of ongoing research. The introduction of a propyl group to the carboxyl function of anthranilate, as in this compound, would significantly alter the molecule's size and polarity. Investigating whether this compound can act as a substrate or an inhibitor for AnPRT could provide valuable insights into the enzyme's active site architecture and tolerance for substituted anthranilates.
Anthranilate-CoA ligases are enzymes that activate anthranilic acid by converting it into anthraniloyl-CoA. This "priming" step is essential for the biosynthesis of various secondary metabolites. nih.govnih.gov A prominent example is the enzyme PqsA from P. aeruginosa, which catalyzes the first step in the biosynthesis of the PQS signal molecule. nih.govnih.govnih.gov
The PqsA enzyme has been shown to be an anthranilate-CoA ligase that utilizes anthranilate, ATP, and Coenzyme A (CoA) to form anthraniloyl-CoA. nih.govnih.gov Importantly, research has demonstrated that PqsA exhibits a degree of substrate promiscuity. The enzyme is active on a variety of aromatic substrates, including benzoate (B1203000) as well as chloro and fluoro derivatives of anthranilate. nih.govasm.org This flexibility suggests that the enzyme's active site can accommodate substitutions on the anthranilate ring. Therefore, it is plausible that this compound could serve as a substrate for PqsA or related ligases, potentially leading to the generation of novel "propyl-anthraniloyl-CoA" analogues for incorporation into biosynthetic pathways.
Table 2: Substrate Versatility of P. aeruginosa Anthranilate-CoA Ligase (PqsA)
| Substrate/Analogue | Activity/Effect |
|---|---|
| Anthranilate | Natural substrate, converted to anthraniloyl-CoA nih.gov |
| Benzoate | Acts as a substrate nih.gov |
| Fluoroanthranilate Derivatives | Act as substrates and inhibit PQS formation in vivo nih.gov |
| Chloroanthranilate Derivatives | Act as substrates and inhibit PQS formation in vivo nih.gov |
This table summarizes the known flexibility of the PqsA enzyme, indicating its potential to accept modified substrates.
The structural backbone of anthranilate serves as a versatile scaffold for enzymatic modification, leading to a diverse array of natural products. Beyond the established pathways, ongoing research seeks to discover and characterize novel enzymes that can act on anthranilate derivatives.
For example, engineered strains of Escherichia coli have been used to synthesize methylated derivatives of anthranilate, such as N-methylanthranilate and methyl N-methylanthranilate. jmb.or.krconsensus.app This was achieved by introducing enzymes like N-methyltransferase and anthraniloyl-coenzyme A (CoA):methanol (B129727) acyltransferase. jmb.or.kr Another area of exploration is enzymatic glycosylation. UDP-dependent glycosyltransferases (UGTs) have been identified that can attach a glucose molecule to methyl anthranilate, creating a novel compound with altered physicochemical properties and biological activities. biorxiv.orgresearchgate.net Such biocatalytic transformations highlight the potential for creating a wide range of modified anthranilates. This compound could be a valuable starting material in such biocatalytic systems, with enzymes potentially catalyzing reactions on its amino group or aromatic ring to generate novel compounds with unique applications.
Chemical Basis of Bioactivity in Derivatives
The core structure of anthranilic acid, a benzene (B151609) ring with ortho-substituted amino and carboxylic acid groups, serves as a versatile scaffold for the development of bioactive molecules. The biological activities of its derivatives are intricately linked to the nature and position of various functional groups attached to this core. By modifying the anthranilate structure, researchers can tune its electronic and steric properties to enhance interactions with specific biological targets, leading to pronounced antimicrobial and anti-inflammatory effects.
Exploration of Chemical Attributes Conferring Antimicrobial Properties
The antimicrobial potential of anthranilate derivatives is largely dependent on specific structural modifications that enhance their ability to disrupt microbial processes. Research has shown that the introduction of certain substituents and the formation of hybrid molecules can lead to significant antibacterial and antifungal activity.
A key strategy in developing potent antimicrobial agents from anthranilates involves the incorporation of selenium. nih.govmdpi.com Studies on organodiselenide-tethered methyl anthranilates have demonstrated that these hybrid molecules possess notable antimicrobial properties. For instance, methyl 2-amino-5-(methylselanyl) benzoate exhibited strong antifungal activity, comparable to the standard drug clotrimazole, and significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govmdpi.comresearchgate.net The antimicrobial action is attributed to the presence of the organoselenium moiety, which can interfere with cellular redox balance and other vital microbial pathways.
Another successful approach involves the modification of the anthranilate core to form heterocyclic systems. Quinazolinone derivatives synthesized from methyl anthranilate have shown broad-spectrum antimicrobial activity. innovareacademics.in The fusion of the benzene ring with a pyrimidine (B1678525) ring to form the quinazolinone scaffold is a critical structural feature for this bioactivity. Further substitutions on this scaffold can modulate the potency and spectrum of activity.
The structure-activity relationship (SAR) is also evident in simpler derivatives. N-phenyl anthranilic acid has been identified as having significant antibacterial activity. nih.gov Similarly, research into derivatives of 2-amino-5-bromobenzoic acid aims to establish a clear link between specific structural modifications and antibiotic efficacy, moving beyond traditional antibiotic structures like the β-Lactam ring. gvsu.edu The presence and positioning of ester groups have also been found to be important for the antibacterial profile of related quinolinequinone structures, suggesting that modifications to the carboxyl group of anthranilate can influence bioactivity. mdpi.com
| Derivative Compound | Microbial Target(s) | Key Chemical Attribute(s) | Reference |
|---|---|---|---|
| Methyl 2-amino-5-(methylselanyl) benzoate | S. aureus, E. coli, C. albicans | Organoselenium moiety tethered to the methyl anthranilate scaffold. | nih.govmdpi.comresearchgate.net |
| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) | S. aureus, E. coli, C. albicans | Diselenide bridge linking two methyl anthranilate units. | nih.govmdpi.com |
| N-phenyl anthranilic acid | Bacteria | Substitution of a phenyl group on the amino nitrogen of anthranilic acid. | nih.gov |
| Quinazolinone derivatives | Gram-positive and Gram-negative bacteria | Formation of a bicyclic quinazolinone ring system from an anthranilate precursor. | innovareacademics.in |
Analysis of Anti-Inflammatory Chemical Actions at a Molecular Level
The anti-inflammatory properties of anthranilate derivatives are primarily rooted in their ability to inhibit key enzymes involved in the inflammatory cascade. The molecular action of these compounds often mimics that of other non-steroidal anti-inflammatory drugs (NSAIDs).
A significant body of research has focused on N-arylanthranilic acids, which are structural analogs of salicylic (B10762653) acid. sciepub.com Compounds such as mefenamic acid, flufenamic acid, and meclofenamic acid are potent anti-inflammatory agents. sciepub.comnih.gov Their mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.netnih.gov The N-aryl group is a critical chemical feature; its substitution pattern directly influences the compound's potency and selectivity for COX isoenzymes. For example, specific substitutions can enhance selectivity for COX-2, which is an important therapeutic goal to reduce certain side effects. researchgate.netijper.org Molecular docking studies have confirmed that these derivatives can bind effectively to the active site of the COX-2 enzyme. researchgate.netijper.org
The anti-inflammatory action is not limited to COX inhibition. Certain phenyl- or benzyl-substituted anthranilic acid hybrids have been shown to exert anti-inflammatory effects by preventing the denaturation of albumin, a key protein involved in the inflammatory response. nih.gov Furthermore, the molecular mechanism can involve the modulation of pro-inflammatory cytokines. Some derivatives have been observed to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and various interleukins (such as IL-1β, IL-6), which are crucial signaling molecules in the inflammatory process. ijper.orgnih.govmdpi.com The ability to suppress these cytokines points to an interaction with cellular signaling pathways that regulate inflammation. Structure-activity relationship studies have indicated that electron-donating and nitrogen-rich fragments can enhance these anti-inflammatory effects. mdpi.com
| Derivative Class/Compound | Primary Molecular Action | Key Chemical Feature(s) | Reference |
|---|---|---|---|
| N-Arylanthranilic Acids (e.g., Mefenamic Acid) | Inhibition of Cyclooxygenase (COX) enzymes. | N-aryl substitution on the anthranilic acid core. | sciepub.comnih.govresearchgate.net |
| Synthesized Derivatives (JS-3, JS-4) | Selective inhibition of COX-2 over COX-1. | Specific structural modifications enhancing binding to COX-2 active site. | researchgate.netijper.org |
| Phenyl/Benzyl-substituted Hybrids | Inhibition of albumin denaturation. | Presence of phenyl or benzyl (B1604629) substituents. | nih.gov |
| Amidrazone Derivatives | Inhibition of pro-inflammatory cytokine secretion (TNF-α, IL-6). | Incorporation of an amidrazone moiety with specific substituents (e.g., 2-pyridyl). | mdpi.com |
Industrial and Materials Science Applications
Chemical Additives and Formulations
The bifunctional nature of propyl anthranilate allows it to serve as a versatile component in the formulation of various chemical additives.
Anthranilate esters, including this compound, are valuable intermediates in organic synthesis due to the reactivity of the amino group and the ester functionality. These compounds serve as building blocks for more complex molecules. Research has demonstrated the use of the anthranilate framework in polymer-supported synthesis to create collections of N-substituted anthranilic acid derivatives. nih.govrsc.org While this specific research focused on creating N-arylated and N-alkylated anthranilates for the synthesis of 3-hydroxyquinolin-4(1H)-ones, it highlights the utility of the anthranilate structure as a foundational scaffold. nih.govrsc.org
The amino group on the anthranilate ring can readily react with aldehydes to form Schiff bases, which are themselves important intermediates or final products in the fragrance and specialty chemical industries. wikipedia.org For example, methyl anthranilate is famously reacted with hydroxycitronellal (B85589) to produce Aurantiol, a common fragrance component. wikipedia.org Similarly, the anthranilate core can be modified through reactions like Buchwald–Hartwig amination or reductive amination to introduce a wide range of substituents, creating diverse chemical libraries for further development. nih.govrsc.org
This compound has been identified as an effective additive in lubricating oils, where it functions as both a corrosion and oxidation inhibitor. researchgate.net The degradation of lubricating oils is an autoxidation process that proceeds via a free-radical chain reaction, leading to the formation of corrosive acids, sludge, and varnish. minglanchem.commdpi.com
The chemical mechanism of this compound as a lubricant additive is rooted in its aromatic amine structure. Aromatic amine antioxidants work by terminating the radical chain reactions. minglanchem.com The nitrogen atom's lone pair of electrons is in conjugation with the aromatic ring, which weakens the N-H bond. This allows the amine to readily donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the initial stages of lubricant oxidation. minglanchem.commdpi.com This action neutralizes the radical, preventing it from propagating the chain reaction and attacking the lubricant's hydrocarbon base stock. minglanchem.com
As a corrosion inhibitor, the polar amine and ester groups of this compound are attracted to metal surfaces. stle.orgpack-logix.com These molecules can form a protective, non-reactive film on the metal, insulating it from contact with corrosive agents like water and acids that may be present in the lubricant system. stle.orgpack-logix.com This is particularly effective in inhibiting the corrosion of metals like magnesium. researchgate.net
| Function | Chemical Mechanism | Benefit |
|---|---|---|
| Antioxidant (Radical Scavenger) | Donates a hydrogen atom from the N-H group to neutralize peroxy free radicals (ROO•). | Terminates oxidation chain reactions, preventing viscosity increase, acid formation, and sludge. minglanchem.commdpi.com |
| Corrosion Inhibitor | Polar groups (amine, ester) adsorb onto metal surfaces, forming a protective film. | Prevents corrosive substances (water, acids) from reaching and reacting with the metal. stle.org |
| Acid Neutralizer | The basic amine group neutralizes acidic byproducts formed during lubricant degradation. | Reduces overall acidity (Total Acid Number) of the oil, preventing chemical corrosion. nih.gov |
Aroma Chemistry and Olfactory Research
Anthranilate esters are a well-known class of aromatic compounds used extensively in the flavor and fragrance industry.
While methyl anthranilate is famously recognized as the key compound responsible for the characteristic "foxy" and grape-like aroma of Concord grapes (Vitis labrusca), this compound is not commonly identified as a significant natural contributor to the aroma of most foods. wikipedia.orgnih.gov Its primary role in food science is as a formulated flavoring agent.
The chemical characterization of this compound itself reveals a distinct aroma profile described as floral, with notes of orange flower, vine, and herbs. thegoodscentscompany.com This profile is significantly different from the simple, fruity-grape scent of methyl anthranilate. When used in food formulations, its contribution would be to impart these more complex floral and green notes, rather than a straightforward grape flavor. The analysis of volatile compounds in various grape species and their wines typically identifies a wide array of esters, alcohols, and terpenes, but this compound is not among the commonly reported key odorants. researchgate.netnih.govfrontiersin.org
| Compound | Aroma Description | Typical Source |
|---|---|---|
| Methyl anthranilate | Fruity, Concord grape, "foxy" | Concord Grapes (Vitis labrusca) wikipedia.orgnih.gov |
| Ethyl acetate (B1210297) | Fruity, solvent-like | Grapes and wine researchgate.net |
| Linalool | Floral, citrusy | Muscat grapes (Vitis vinifera) nih.gov |
| β-damascenone | Rose, cooked apple | Neutral grapes nih.gov |
| o-aminoacetophenone | "Foxy", medicinal | Concord Grapes (Vitis labrusca) nih.gov |
The relationship between the chemical structure of anthranilate esters and their perceived odor is a clear example of how small molecular changes can lead to significant differences in sensory properties. The core structure is 2-aminobenzoate (B8764639), and the variable is the alkyl chain of the ester group.
| Ester | Chemical Structure | Odor Description |
|---|---|---|
| Methyl Anthranilate | C₈H₉NO₂ | Strongly fruity, Concord grape, orange blossom, sweet, musky. wikipedia.orgscentspiracy.comthegoodscentscompany.com |
| Ethyl Anthranilate | C₉H₁₁NO₂ | Sweet, fruity, grape- & mandarin-like; milder and less harsh than the methyl ester. perfumersworld.com |
| This compound | C₁₀H₁₃NO₂ | Floral, orangeflower, vine, herbal. thegoodscentscompany.com |
Chemical Ecology and Repellent Mechanisms
In chemical ecology, certain anthranilate esters are known to function as effective, non-lethal repellents, particularly for birds. The mechanism is not based on toxicity but on sensory irritation.
Research has extensively documented methyl anthranilate (MA) as a bird repellent. wikipedia.orgpestmanglobal.comunl.edu It acts as a primary repellent, meaning it is intrinsically unpleasant and does not require prior learning or conditioning from the animal. The repellent mechanism is chemosensory, specifically targeting the trigeminal nerve in birds, which is responsible for detecting irritating chemical stimuli. birdbuffer.combirdbuffer.com When birds inhale the vapor or taste the compound, it causes immediate, temporary discomfort, leading to an avoidance reaction. pestmanglobal.combirdbuffer.combirdbuffer.com Studies have shown that other anthranilate esters, including ethyl and isobutyl anthranilate, are similarly aversive to birds. This strongly suggests that this compound functions via the same mechanism of trigeminal nerve irritation, making it a plausible candidate for repellent formulations. mdpi.com This effect is specific to birds; humans find the aroma pleasant at low concentrations, and the compound is considered safe for use on food crops. pestmanglobal.commdpi.com
Study of Chemical Repellency in Invertebrate Systems
This compound belongs to the anthranilate class of esters, several of which have been investigated for their repellent properties against various invertebrate species. While specific research focusing solely on this compound is limited in publicly available literature, studies on structurally similar anthranilate esters, such as methyl, ethyl, and butyl anthranilate, provide strong evidence for the repellent potential of this chemical family against insects and other arthropods.
Research has demonstrated that certain anthranilate esters are effective in repelling economically and medically important pests. For instance, studies have explored the repellent effects of ethyl anthranilate and butyl anthranilate against the tropical bed bug, Cimex hemipterus. These compounds exhibited significant repellent activity, suggesting that the anthranilate structure is a key contributor to this effect.
Furthermore, investigations into the repellency of various anthranilates against the spotted wing drosophila, Drosophila suzukii, a significant pest in fruit crops, have shown promising results. In laboratory bioassays, both methyl anthranilate and butyl anthranilate were found to repel the winter morph of this insect. nih.gov Similarly, methyl N,N-dimethylanthranilate, another derivative, was effective against both summer and winter morphs of D. suzukii. nih.gov These findings highlight the potential for anthranilate esters to be used in pest management strategies.
The following table summarizes the observed repellent effects of various anthranilate esters against different invertebrate species, providing a comparative context for the potential efficacy of this compound.
Table 1: Repellent Effects of Anthranilate Esters on Various Invertebrate Species
| Compound | Invertebrate Species | Observed Effect |
|---|---|---|
| Methyl Anthranilate | Drosophila suzukii (winter morph) | Repellent in laboratory bioassays nih.gov |
| Butyl Anthranilate | Drosophila suzukii (winter morph) | Repellent at a concentration of 0.01 v/v in laboratory bioassays nih.gov |
| Methyl N,N-dimethylanthranilate | Drosophila suzukii (summer & winter morphs) | Repellent at a concentration of 0.1 v/v in laboratory bioassays nih.gov |
| Ethyl Anthranilate | Drosophila melanogaster | Strong repellent effect in a 2-choice trap assay biorxiv.org |
| Butyl Anthranilate | Drosophila melanogaster | Strong repellent effect in a 2-choice trap assay biorxiv.org |
Mechanistic Insights into Chemosensory Interference
The repellent action of chemical compounds like this compound in invertebrates is mediated through interference with their chemosensory systems. Insects and other arthropods rely on a sophisticated sense of smell and taste to navigate their environment, locate food sources, find mates, and avoid dangers. Repellents disrupt these crucial behaviors by activating sensory neurons in a way that elicits an aversive response.
The primary interface for the detection of volatile chemical cues, including repellents, is the insect's antennae, which are covered in sensory hairs called sensilla. Within these sensilla are the dendrites of olfactory sensory neurons (OSNs), which express a variety of chemosensory receptors. These receptors can be broadly categorized into three main families: Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). mdpi.comnih.gov The binding of a chemical molecule to these receptors initiates a signal transduction cascade that ultimately leads to an electrical signal being sent to the insect's brain, which is then interpreted as an attractive or aversive stimulus.
While the specific receptor targets for this compound have not been definitively identified, research on related anthranilate compounds suggests that they likely interact with these well-established chemosensory pathways. Studies on Drosophila melanogaster have indicated that some anthranilate-based repellents activate the same neurons that respond to the widely used synthetic repellent, DEET. biorxiv.org This suggests a potential overlap in the mode of action, targeting receptors that are crucial for general chemical avoidance.
The interaction between a repellent molecule and a chemosensory receptor can lead to several outcomes that result in an aversive behavior:
Direct Activation of Aversive Receptors: The repellent may bind to and activate receptors that are hard-wired to signal danger or an undesirable chemical source, triggering an immediate avoidance response.
Inhibition of Attractant Receptors: The repellent could block the receptors that normally detect attractants, such as food odors or pheromones. This masking effect would render the insect "blind" to otherwise appealing stimuli, causing it to move away.
Overstimulation or "Neural Jamming": The repellent might activate a broad range of receptors non-specifically, leading to a chaotic and overwhelming sensory input that the insect's brain interprets as a threat, prompting it to flee the area.
Electrophysiological studies, such as electroantennography (EAG), can provide insights into the detection of volatile compounds by insect antennae. Research on Drosophila suzukii has shown that their antennae can detect a range of anthranilate esters, confirming that these compounds are indeed perceived by the insect's olfactory system. nih.govresearchgate.net The behavioral response, whether attraction or repulsion, is then determined by how the signals from these peripheral neurons are processed in the higher olfactory centers of the brain, such as the antennal lobe and mushroom bodies.
Future Research Directions and Emerging Paradigms
Integration of Advanced Synthetic Technologies
The synthesis of propyl anthranilate is poised for significant evolution through the adoption of advanced chemical manufacturing technologies. A key area of development is the transition from traditional batch processing to continuous flow synthesis utilizing microchannel reactors. This technology offers substantial improvements in heat and mass transfer, leading to better reaction control, increased safety, and higher yields. aidic.itcetjournal.it For instance, a continuous flow process for methyl anthranilate synthesis demonstrated a significant increase in yield and purity (80.3% yield and 98.5% purity) compared to semi-batch methods, while drastically reducing reaction time from 20 minutes to 97 seconds. aidic.itcetjournal.it Future research will likely focus on adapting and optimizing similar microreactor systems for the esterification of anthranilic acid with propanol (B110389), aiming to achieve comparable gains in efficiency and process safety for this compound production.
Another promising frontier is the application of novel catalytic systems. This includes the development of more efficient solid-phase catalysts that can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net These advanced synthetic methods represent a move towards more efficient, safer, and environmentally benign manufacturing processes for fine chemicals like this compound.
Table 1: Comparison of Synthetic Production Methods
| Feature | Traditional Semi-Batch Process | Continuous Flow Microreactor |
|---|---|---|
| Process Type | Discontinuous | Continuous |
| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient, precise temperature control |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |
| Reaction Time | Longer (e.g., 20 minutes) aidic.it | Significantly shorter (e.g., 97 seconds) aidic.it |
| Yield & Purity | Lower (e.g., 75.2% yield) aidic.it | Higher (e.g., 80.3% yield) aidic.it |
| Scalability | Complex | Simpler, by numbering-up reactors |
Elucidation of Complex Biochemical Networks Involving Anthranilates
Understanding the role of this compound and related compounds within biological systems is a burgeoning area of research. In plants and microorganisms, anthranilate is a key intermediate in the biosynthesis of the amino acid tryptophan. jmb.or.krnih.gov This pathway begins with chorismate, which is converted to anthranilate. nih.gov However, anthranilate also serves as a critical branch-point for the synthesis of a diverse array of specialized metabolites, including various esters that contribute to flavor, aroma, and defense mechanisms. researchgate.netnih.gov
For example, methyl anthranilate is a well-known volatile compound responsible for the characteristic grape aroma and plays a role in defending plants against herbivores. researchgate.netnih.gov The biosynthesis of such esters can occur via two primary routes: a two-step process involving the activation of anthranilate to anthraniloyl-CoA followed by an acyltransferase reaction with an alcohol, or a one-step methylation reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. researchgate.netpnas.org
Notably, research has identified various N-methylanthranilate esters, including propyl-N-methylanthranilate, in the leaves of the Mexican orange blossom (Choisya ternata). nih.gov This finding confirms the existence of biochemical networks capable of producing propyl esters of anthranilate derivatives in nature. It is hypothesized that these compounds are synthesized by an acyl-CoA:alcohol acyltransferase. nih.gov Future research will focus on identifying and characterizing the specific enzymes (e.g., ligases and acyltransferases) responsible for this compound biosynthesis in these and other organisms. Elucidating these complex networks could pave the way for biotechnological production methods.
Development of Novel Analytical Platforms for this compound
The accurate detection and quantification of this compound, particularly in complex matrices like food, beverages, and environmental samples, necessitates the development of novel analytical platforms. Current state-of-the-art analysis of flavor and fragrance compounds relies heavily on techniques like Gas Chromatography-Mass Spectrometry (GC-MS). shimadzu.comalwsci.com However, emerging paradigms aim to enhance sensitivity, selectivity, and the breadth of analytical information.
Future developments will likely integrate advanced sample preparation techniques such as Solid-Phase Microextraction (SPME) and Headspace (HS) sampling, which are efficient at isolating volatile compounds from complex samples with minimal solvent use. alwsci.comnih.gov A significant leap forward is the use of multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC-TOFMS), which provides superior separation power for complex volatile profiles. nih.gov
Furthermore, the emerging field of "flavoromics" is set to revolutionize aroma analysis. mdpi.comnih.gov This approach combines comprehensive chemical profiling using high-resolution instrumentation with advanced multivariate statistical analysis to identify key compounds that define a specific flavor or aroma profile. nih.gov Applying flavoromics could help researchers understand the precise contribution of this compound to a product's sensory characteristics, even at sub-threshold concentrations, by revealing its interactions with other volatile compounds. nih.gov Another promising technique is Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), which offers an additional dimension of separation based on the size and shape of ions, enhancing the identification of compounds in intricate mixtures. mdpi.com
Advanced Theoretical Modeling for Predicting Compound Behavior
Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the behavior of molecules like this compound, accelerating research and development. Using methods such as density functional theory (DFT) and molecular mechanics (MM), scientists can investigate various properties of ester compounds without the need for extensive empirical testing. researchgate.netacs.org
Future research will apply these models to predict the physicochemical properties of this compound, including its conformational flexibility, stability, and reactivity. ifes.edu.br For instance, computational studies can elucidate the mechanisms of its formation and degradation, which is crucial for optimizing synthesis and improving product shelf-life. researchgate.net
Moreover, advanced modeling can be used to predict sensory characteristics. By simulating the interaction between the this compound molecule and olfactory receptors, it may become possible to computationally screen for desirable aroma properties. This structure-odor relationship modeling can guide the design of new fragrance and flavor ingredients. Pharmacokinetic properties can also be modeled to understand the compound's behavior in biological systems, which is relevant for food and cosmetic applications. nih.gov
Exploration of Sustainable Production Methods for this compound
The chemical industry is increasingly shifting towards sustainable and environmentally friendly production methods, often referred to as "green chemistry". researchgate.net For this compound, this involves exploring alternatives to traditional chemical synthesis that rely on petroleum-based precursors and often generate significant waste. researchgate.netnih.gov
A primary focus of future research is biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations. chemistryjournals.netivypub.org This approach offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. chemistryjournals.netnovonesis.com Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum has already been successful in producing anthranilate and its methyl ester from renewable feedstocks like glucose. pnas.orgnih.govnih.gov These engineered microbes could be adapted to produce this compound by introducing a suitable acyltransferase enzyme and supplying propanol as a substrate. jmb.or.kr The synthesis of different alkyl anthranilates is dependent on the alcohol provided to the biocatalytic system. jmb.or.kr
This biotechnological route involves engineering the microbe's metabolic pathways to increase the flux towards the precursor, anthranilate, and then introducing the necessary enzymatic machinery to perform the final esterification step. pnas.orgnih.gov Such bio-based production from renewable resources represents a paradigm shift towards a more sustainable and circular economy for fine chemicals. researchgate.netnih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Propyl-N-methylanthranilate |
| Methyl anthranilate |
| Anthranilic acid |
| Tryptophan |
| Chorismate |
| Anthraniloyl-CoA |
| S-adenosyl-L-methionine (SAM) |
| Propanol |
| Phthalimide |
| Sodium hypochlorite |
| Methanol (B129727) |
Q & A
Q. What are the established laboratory synthesis methods for propyl anthranilate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of anthranilic acid with propanol under acidic catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 anthranilic acid to propanol), and catalyst selection (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). To optimize efficiency, researchers should monitor reaction progress using thin-layer chromatography (TLC) and employ reflux conditions to minimize volatile alcohol loss. Post-synthesis purification via vacuum distillation or recrystallization ensures high purity (>98%) .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used for quantification. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides limits of detection (LOD) as low as 0.1 ng/mL. Sample preparation often involves liquid-liquid extraction (ethyl acetate or dichloromethane) and derivatization to improve chromatographic resolution .
Q. How can researchers validate the structural integrity of synthesized this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural validation. Key diagnostic signals include the ester carbonyl peak at ~168 ppm in ¹³C NMR and the aromatic proton splitting patterns (e.g., doublets for ortho-substituted benzene rings). Fourier-transform infrared spectroscopy (FTIR) can corroborate ester functional groups (C=O stretch at ~1740 cm⁻¹) and NH₂ bending vibrations .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in anthranilate-enzyme binding studies, such as discrepancies between ITC and DSF data?
Isothermal titration calorimetry (ITC) may fail to detect anthranilate binding in the absence of cofactors (e.g., PRPP), as seen in Mycobacterium tuberculosis AnPRT studies . Differential scanning fluorimetry (DSF), however, can reveal binding-induced protein stabilization through shifts in melting temperature (ΔTm). To reconcile such contradictions, combine orthogonal techniques: X-ray crystallography to identify binding sites, mutagenesis to validate functional residues, and surface plasmon resonance (SPR) to quantify binding kinetics under varying cofactor conditions .
Q. How can metabolic engineering enhance microbial production of this compound, and what are the key genetic targets?
Overexpression of anthranilate synthase (TrpEG) and feedback-resistant DAHP synthase (AroG) in E. coli increases anthranilate precursor availability. Introducing a heterologous alcohol acyltransferase (e.g., Saccharomyces cerevisiae ATF1) enables esterification. Optimizing fermentation conditions (e.g., pH-stat fed-batch with glycerol as a carbon source) and downregulating competing pathways (e.g., tryptophan biosynthesis) can boost yields to >5 g/L. Transcriptomic profiling (RNA-seq) and flux balance analysis (FBA) are critical for identifying metabolic bottlenecks .
Q. What methodologies integrate transcriptomic data with metabolic profiling to study this compound biosynthesis in plants?
Co-analysis of RNA sequencing (RNA-seq) and LC-MS-based hormone profiling can link gene expression (e.g., anthranilate synthase β-subunit OsASB2) to metabolite accumulation. For example, gibberellin signaling mutants (e.g., gid2-1) show downregulated OsASB2 and reduced anthranilate levels. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes regulating anthranilate flux, validated via CRISPR-Cas9 knockouts .
Q. How do allosteric binding sites of anthranilate derivatives influence enzyme kinetics, and how can this be experimentally characterized?
Anthranilate derivatives like this compound may bind to secondary sites in enzymes such as anthranilate phosphoribosyltransferase (AnPRT), modulating catalytic activity. Use site-directed mutagenesis to disrupt putative allosteric pockets (e.g., Site 2 and Site 3 in AnPRT) and compare kinetic parameters (Km, Vmax) via Michaelis-Menten assays. Molecular dynamics (MD) simulations (e.g., GROMACS) can predict conformational changes induced by ligand binding, validated via hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
Methodological Best Practices
- Experimental Design : Include biological and technical replicates (n ≥ 3) for robustness. For enzyme assays, pre-incubate enzymes with inhibitors ≥10 minutes to ensure equilibrium .
- Data Contradiction Analysis : Apply Bland-Altman plots or Deming regression to compare results from orthogonal techniques (e.g., ITC vs. DSF). Use Akaike information criterion (AIC) to evaluate competing binding models .
- Statistical Validation : For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and report effect sizes (e.g., Cohen’s d) with confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
